2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Overview
Description
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . This compound is primarily used in scientific research and industrial applications, particularly as an intermediate in chemical synthesis and as a pharmaceutical impurity .
Preparation Methods
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves several steps. One common synthetic route includes the reaction of 2,4-dichlorothiazole with 1,3-dioxolane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a pharmaceutical impurity and is used in the development and testing of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole can be compared with other similar compounds, such as:
2,4-Dichlorothiazole: A precursor in the synthesis of the compound.
1,3-Dioxolane: Another precursor used in the synthesis.
Other Thiazole Derivatives: Compounds with similar structures but different substituents, which may have different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNOZYDMRHICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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